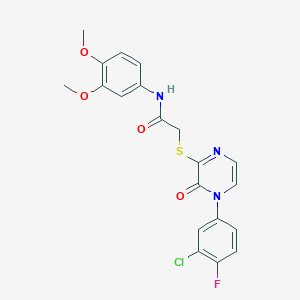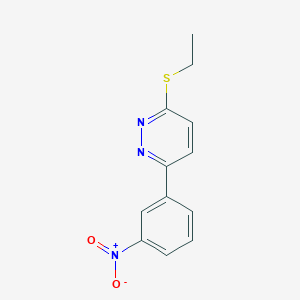
3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” is a chemical compound with the molecular formula C12H11N3O2S . It belongs to the class of organic compounds known as pyridazines and nitrophenyls. Pyridazines are compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2 . Nitrophenyl compounds contain a phenyl group, which is a six-membered aromatic ring, attached to a nitro group .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name and molecular formula. It contains a pyridazine ring with an ethylsulfanyl group (–SCH2CH3) attached at position 3 and a nitrophenyl group (–C6H4NO2) attached at position 6 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its solubility, melting point, boiling point, etc., are not available in the literature I have access to .Applications De Recherche Scientifique
Herbicidal Activities
Research indicates that pyridazine derivatives exhibit significant herbicidal activities. For instance, Xu et al. (2008) synthesized a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, evaluating their herbicidal activities through Spirodela polyrrhiza and greenhouse tests. Some compounds demonstrated superior herbicidal activities compared to commercial herbicides, highlighting the potential of pyridazine derivatives in agricultural applications (Han Xu et al., 2008).
Antibacterial Applications
The synthesis of novel thieno[2,3-c]pyridazines has been explored for their antibacterial activities. Al-Kamali et al. (2014) reported the preparation of 3-Amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine derivatives, which exhibited promising antibacterial properties. This study underlines the potential of pyridazine derivatives in developing new antibacterial agents (A. S. Al-Kamali et al., 2014).
Synthesis of Novel Heterocyclic Compounds
Chemical modification of poly(ethylene oxide)-poly(propylene oxide) triblock copolymers involves pyridazine derivatives for the selective attachment of thiol-containing molecules. This technique has applications in creating bioactive surfaces with low nonspecific binding, useful in various biochemical and medical research fields (J. T. Li et al., 1996).
Exploration of Sulfonamido Moieties
The synthesis of heterocyclic compounds containing a sulfonamido moiety has shown potential for use as antibacterial agents. Azab et al. (2013) explored the reactivity of ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, leading to the creation of pyran, pyridine, and pyridazine derivatives with high antibacterial activities (M. E. Azab et al., 2013).
Mécanisme D'action
Target of Action
Pyridazine derivatives, which include 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Propriétés
IUPAC Name |
3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-18-12-7-6-11(13-14-12)9-4-3-5-10(8-9)15(16)17/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDCCHJHPDTKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319728 |
Source


|
| Record name | 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893996-88-8 |
Source


|
| Record name | 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
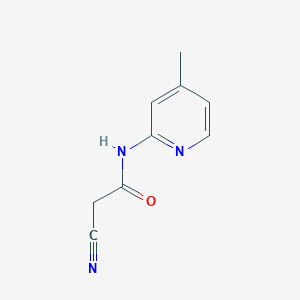

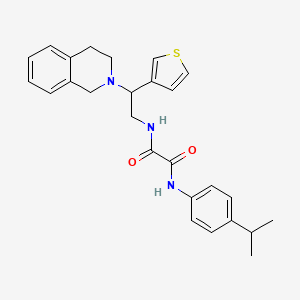
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)
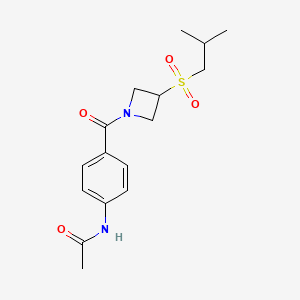
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)
![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)
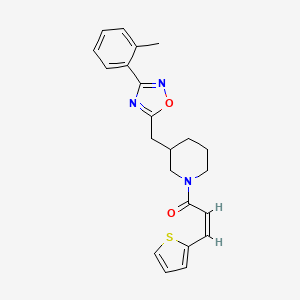
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

